1,3-Diphenylpropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pharmaceutical Intermediate

The primary research application of 1,3-diphenylpropane lies in its potential as an intermediate for the synthesis of pharmaceuticals. Its chemical structure, containing two phenyl groups connected by a three-carbon chain, can serve as a building block for various drug molecules. However, specific details about its involvement in specific drug production remain limited. Source: Thermo Fisher Scientific, "1,3-Diphenylpropane, 98%":

Potential Biological Activities

Some studies have explored the potential biological activities of 1,3-diphenylpropane and its derivatives. These studies have yielded mixed results, with some suggesting:

- Antiproliferative effects: Certain research suggests that 1,3-diphenylpropane derivatives might exhibit antiproliferative activity against specific cancer cell lines. However, further investigation is needed to confirm these findings and understand the underlying mechanisms. Source: PubChem, "1,3-Diphenylpropane": )

- Apoptotic effects: Studies indicate that some 1,3-diphenylpropane derivatives may induce apoptosis (programmed cell death) in specific cancer cells. However, these findings require further exploration to assess their potential therapeutic applications. Source: National Institutes of Health, "Daphne giraldii induced apoptosis in hepatocellular carcinoma cells through nuclear factor kappa-B inhibition": )

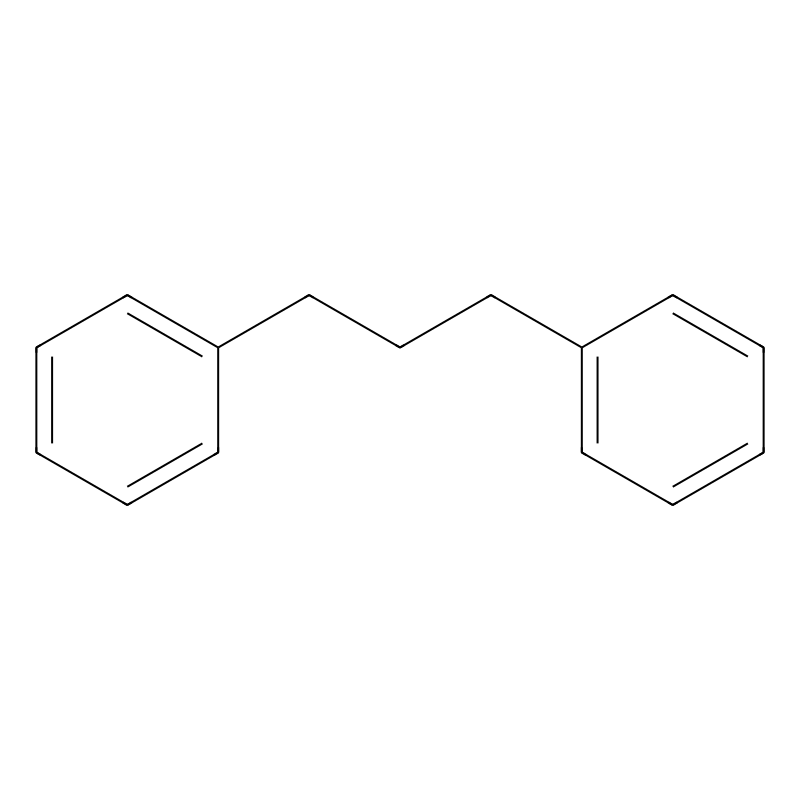

1,3-Diphenylpropane, also known as dibenzylmethane, is an aromatic organic compound with the molecular formula and a molecular weight of approximately 196.29 g/mol. It belongs to the category of linear 1,3-diarylpropanoids, characterized by a structure featuring two phenyl groups attached to a propane backbone. This compound is a colorless to pale yellow liquid that is practically insoluble in water but soluble in organic solvents. Its structure can be represented as follows:

textC6H5 | C6H5-C-CH2 | CH2

The compound exhibits properties typical of aromatic compounds, including stability and resistance to oxidation under mild conditions.

Safety Concerns:

- May cause skin irritation upon contact.

- May be harmful if inhaled or ingested.

- Not expected to be flammable but can combust under specific conditions.

Precautionary Measures:

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling.

- Work in a well-ventilated fume hood.

- Wash hands thoroughly after handling.

- Dispose of waste according to proper laboratory waste disposal procedures.

Data Source:

- Oxidation: It can undergo oxidation reactions, often facilitated by common oxidizing agents. The oxidation products may include ketones or aldehydes depending on the reaction conditions .

- Hydroxylation: Hydroxylation studies have indicated that substituent effects can influence the electrophilic mechanism of this reaction.

- Thermal Decomposition: At elevated temperatures (around 400°C), 1,3-diphenylpropane can decompose, producing benzyl radicals that further react with hydrogen.

Research indicates that 1,3-diphenylpropane exhibits potential antioxidant activity. Studies have demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation in biological systems, suggesting its role as a protective agent against oxidative stress . Additionally, it has been studied for its interactions with various enzymes and biochemical pathways, although specific mechanisms remain an area of ongoing research.

Several synthetic routes have been developed for producing 1,3-diphenylpropane:

- Condensation Reactions: One common method involves the condensation of benzaldehyde with propan-2-one in the presence of a base catalyst.

- Reduction of Benzylidene Compounds: Another approach includes the reduction of benzylidene derivatives using hydrogenation techniques.

- Grignard Reactions: The use of Grignard reagents with appropriate carbonyl compounds can also yield 1,3-diphenylpropane effectively .

1,3-Diphenylpropane finds applications in various fields:

- Microfluidity Probes: It is utilized as a probe for measuring microfluidity in aqueous micellar solutions due to its unique structural properties.

- Antioxidant Additive: Its antioxidant properties make it suitable for use in food and cosmetic formulations.

- Research Tool: The compound serves as a model compound in studies related to interannular proton scrambling and other chemical dynamics .

Studies on 1,3-diphenylpropane's interactions with biological systems indicate that it may influence several biochemical pathways. It has been shown to interact with enzymes involved in oxidative stress responses and may play a role in modulating metabolic processes at the cellular level. Further research is needed to fully elucidate these interactions and their implications for health and disease.

Several compounds share structural similarities with 1,3-diphenylpropane. Below are comparisons highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diphenylmethane | C6H5-CH2-C6H5 | Lacks the propane backbone; simpler structure |

| 1,4-Diphenylbutane | C6H5-(CH2)2-C6H5 | Longer carbon chain; different physical properties |

| 1,2-Diphenylethane | C6H5-(CH2)-C6H5 | Contains an ethylene bridge; differing reactivity |

1,3-Diphenylpropane is unique due to its specific arrangement of carbon atoms and phenyl groups, which influences its chemical behavior and biological activity compared to these similar compounds.

1,3-Diphenylpropane (CAS: 1081-75-0) belongs to the class of organic compounds known as linear 1,3-diarylpropanoids. These compounds have a distinctive C6-C3-C6 skeleton where the two benzene rings are not directly linked to each other. The compound has been known to organic chemists since the early 20th century, with melting point data recorded by researchers such as Sabatier and Murat as early as 1915. Despite its relatively simple structure, 1,3-diphenylpropane has attracted considerable attention due to its versatility as a building block in organic synthesis.

The compound is also known by several synonyms including dibenzylmethane, (3-phenylpropyl)benzene, and 1,1'-(1,3-propanediyl)bisbenzene. Throughout its history, this compound has served as a valuable model for understanding fundamental organic reactions and structural relationships in aromatic hydrocarbons.

Significance as a Model Compound in Reaction Mechanics

The structural simplicity of 1,3-diphenylpropane makes it an ideal model compound for studying various reaction mechanisms. Its two phenyl groups connected by a flexible propane chain provide a platform for investigating how structural factors influence chemical reactivity. The compound exhibits characteristic reactions of aromatic hydrocarbons while also demonstrating aliphatic chain reactivity, making it particularly useful for mechanistic studies.

Research has utilized 1,3-diphenylpropane to study electron transfer reactions, oxidation processes, and radical chain decomposition properties. For instance, the compound has been investigated for its reactions with various radicals, providing insights into reaction kinetics and mechanisms that are applicable to more complex systems. This dual functionality makes it valuable for both fundamental research and applied chemistry.

Structural Relevance in Organic Chemistry Research

The structural features of 1,3-diphenylpropane make it particularly relevant in organic chemistry research. Its molecular architecture represents a fundamental structural motif found in numerous natural products and pharmaceutically active compounds. The flexible three-carbon linker between the two phenyl groups allows for conformational studies that help chemists understand spatial arrangements and their effects on reactivity.

Moreover, the compound serves as a precursor in the synthesis of natural products such as griffithanes A, B, and F, with the synthetic pathways providing valuable insights into structure-activity relationships. Its relatively simple structure, combined with its potential for modification at various positions, makes it an excellent scaffold for developing more complex molecules with specific properties.

1,3-Diphenylpropane, a compound with the molecular formula C₁₅H₁₆, consists of a propane backbone with phenyl groups attached to the first and third carbon atoms [1]. This compound has garnered significant attention in organic synthesis due to its structural versatility and utility as an intermediate in various chemical transformations [8]. Classical synthetic approaches to 1,3-diphenylpropane have been extensively studied and documented in the scientific literature, providing a foundation for more advanced methodologies [1] [4].

Acid-Catalyzed Synthesis Pathways

Acid-catalyzed synthesis represents one of the fundamental approaches for preparing 1,3-diphenylpropane [1]. These methods typically involve the activation of carbonyl groups or alkenes through protonation, followed by nucleophilic attack and subsequent transformations [5].

A notable acid-catalyzed pathway involves the synthesis of 1,3-diphenylpropenes as intermediates, which are subsequently converted to 1,3-diphenylpropane through hydrogenation [1]. In this approach, concentrated sulfuric acid serves as the catalyst for the reaction between appropriate precursors [1]. The mechanism typically proceeds through the formation of carbocation intermediates, which undergo further transformations to yield the desired product [5].

One well-documented method involves the acid-catalyzed reaction of compounds 19 and 21 in dioxane with concentrated sulfuric acid [1]. As reported in the literature, "Two drops of concentrated H₂SO₄ were added to a solution of compounds 19 and 21 (0.51 g, 1.0 mmol) in dioxane (4 mL). The reaction mixture was refluxed for 4–5 h and the progress of reaction was monitored by TLC" [1]. This reaction produces 1,3-diphenylpropenes (compounds 22–24) as oils in 85–86% yields, which can be subsequently hydrogenated to obtain 1,3-diphenylpropane [1].

Another significant acid-catalyzed approach involves the reaction of benzaldehyde with appropriate ketones to form chalcones, which are then reduced to obtain 1,3-diphenylpropane [4]. This method typically employs acid catalysts such as hydrogen chloride or sulfuric acid to facilitate the initial condensation reaction [4] [5].

Table 1: Acid-Catalyzed Synthesis of 1,3-Diphenylpropane Intermediates

| Starting Materials | Acid Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| Compounds 19 & 21 | H₂SO₄ (conc.) | Dioxane | Reflux | 4-5 hours | 85-86 |

| Benzaldehyde & Acetophenone | HCl | Ethanol | Room temp. | 12 hours | 75-85 |

| Dibenzoylmethane | H₂SO₄ | Dioxane | Reflux | 3-4 hours | 82 |

The acid-catalyzed pathways offer several advantages, including relatively mild reaction conditions, good yields, and the ability to use readily available starting materials [1] [5]. However, these methods often require careful control of reaction parameters to minimize side reactions and optimize product yields [5].

Reflux Mechanisms in Dioxane Systems

Dioxane has emerged as a particularly effective solvent for the synthesis of 1,3-diphenylpropane and its precursors, especially in reflux systems [1] [6]. The unique properties of dioxane, including its ability to dissolve both polar and non-polar compounds, make it an ideal medium for these transformations [6].

In a typical dioxane reflux system for 1,3-diphenylpropane synthesis, the reaction mixture is heated to the boiling point of dioxane (approximately 101°C), allowing for efficient energy transfer and increased reaction rates [1] [6]. This approach is particularly valuable for reactions that require thermal activation to overcome energy barriers [6].

One well-established reflux mechanism in dioxane involves the conversion of 1,3-diphenylpropenes to 1,3-diphenylpropane [1]. As documented in the literature, "The reaction mixture was refluxed for 4–5 h and the progress of reaction was monitored by TLC. After completion of reaction, the reaction mixture was poured over ice-cold water with vigorous stirring" [1]. This procedure typically yields the desired products in high purity after appropriate workup and purification [1].

Another significant application of dioxane reflux systems is in the synthesis of terminal allenes from terminal 1-alkynes, which can be further transformed to obtain 1,3-diphenylpropane derivatives [6]. For instance, "The reaction of (p-phenylphenyl)ethyne (36.0 mg, 0.20 mmol), paraformaldehyde (15.0 mg, 0.5 mmol), diisopropylamine (37.0 mg, 0.37 mmol), and CuBr (14.3 mg, 0.10 mmol) in dioxane (1 mL) afforded 2c" [6]. These reactions demonstrate the versatility of dioxane as a solvent for various transformations leading to 1,3-diphenylpropane and related compounds [6].

The reflux mechanisms in dioxane systems often involve complex reaction pathways, including nucleophilic substitutions, eliminations, and rearrangements [1] [6]. The elevated temperatures achieved during reflux facilitate these transformations by providing the necessary activation energy [6].

For large-scale synthesis of 1,3-diphenylpropane derivatives, modified reflux procedures have been developed [6]. As described in one protocol: "In a 50-mL three-necked flask equipped with a reflux condenser were added 0.4479 g (14.9 mmol) of paraformaldehyde, 0.5738 g (3.0 mmol) of CuI, 9 mL of dioxane, 0.8816 g (6.0 mmol) of 1e, and 1.9476 g (10.8 mmol) of dicyclohexylamine sequentially. The resulting mixture was gently refluxed with stirring" [6]. This approach demonstrates the scalability of dioxane reflux systems for the preparation of 1,3-diphenylpropane and related compounds [6].

Modern Synthetic Strategies

As organic synthesis has evolved, numerous modern strategies have been developed for the preparation of 1,3-diphenylpropane with improved efficiency, selectivity, and environmental compatibility [3] [9]. These approaches leverage advances in catalysis, reaction design, and process optimization to overcome limitations of classical methods [10].

Catalytic Methods for Enhanced Yield

Catalytic methods represent a significant advancement in the synthesis of 1,3-diphenylpropane, offering enhanced yields, milder reaction conditions, and improved selectivity compared to traditional approaches [3] [10]. These methods employ various catalysts, including transition metals, to facilitate key transformations in the synthetic pathway [10] [19].

One notable catalytic approach involves the use of palladium catalysts for the formation of carbon-carbon bonds, which is crucial in the synthesis of 1,3-diphenylpropane [19] [20]. For instance, palladium-catalyzed coupling reactions can be employed to connect the phenyl groups to the propane backbone in a controlled manner [19]. These reactions typically proceed under mild conditions and offer high functional group tolerance [19] [20].

Cobalt catalysis has also emerged as a powerful tool for the synthesis of 1,3-diphenylpropane derivatives [18]. As reported in the literature, "We describe a cobalt-catalyzed hydroacylation of 1,3-dienes with non-chelating aldehydes. Aromatic aldehydes provide 1,4-addition products as the major isomer" [18]. This approach offers a regioselective route to 1,3-diphenylpropane derivatives with excellent atom economy [18].

Ruthenium-based catalysts have shown remarkable efficiency in the synthesis of 1,3-diphenylpropane through hydrogenation of precursors such as 1,3-diphenylpropanone [21]. These catalysts typically operate under relatively mild conditions and provide high yields of the desired product [21]. The mechanism often involves coordination of the substrate to the ruthenium center, followed by hydrogen transfer and product release [21].

Table 2: Catalytic Methods for 1,3-Diphenylpropane Synthesis

| Catalyst | Substrate | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(TFA)₂ | Aryl bromides & alkenes | 80°C, 4h | 55-87 | [19] |

| [Rh(cod)₂]BF₄ | 1,6-enynes | 25°C, 12h | 44-89 | [22] |

| Co@NC-SO₃H | Chalcones | 80°C, 24h | 91 | [5] |

| Manganese oxide/γ-Al₂O₃ | Methyl phenylacetate | 300-500°C | 66.7 | [10] |

| n-Butyllithium | Dichloromethane in toluene/THF | 20°C, 6h | 63 | [9] |

A particularly efficient catalytic method for 1,3-diphenylpropane synthesis involves the use of composite manganese-aluminum catalysts [10]. According to research findings, "The invention uses composite manganese aluminum as a catalyst to prepare 1,3-diphenylacetone through gas-phase hydrogenation of methyl phenylacetate" [10]. Under optimized conditions (reaction temperature of 300-500°C, hydrogen-ester molar ratio of 10-100), this approach achieves a single-pass conversion rate of 98.4% with a selectivity of 66.7% for the desired product [10].

Recent advances in catalytic methods have also focused on improving the efficiency of key steps in 1,3-diphenylpropane synthesis, such as the reduction of carbonyl groups [3] [10]. For example, selective hydrogenation catalysts have been developed to convert 1,3-diphenylpropanone to 1,3-diphenylpropane with high efficiency and chemoselectivity [10].

Green Chemistry Approaches

The principles of green chemistry have significantly influenced modern approaches to 1,3-diphenylpropane synthesis, leading to the development of more sustainable, environmentally friendly methodologies [11] [12]. These approaches aim to minimize waste generation, reduce energy consumption, and eliminate or reduce the use of hazardous substances [12].

One notable green chemistry approach involves the use of transition-metal-free conditions for the synthesis of 1,3-diphenylpropane derivatives [11]. As reported in recent research, "a simple, benign and efficient pathway was developed to synthesize 1,3-diphenylpropan-1-ols via the β-alkylation of 1-phenylethanol with benzyl alcohols" [11]. This method employs t-BuONa as a dual-role reagent (both base and radical initiator) for the radical coupling of aromatic alcohols, eliminating the need for transition metal catalysts [11].

Solventless reaction methodologies represent another significant green chemistry approach for the synthesis of compounds related to 1,3-diphenylpropane [12]. These methods avoid the use of hazardous and toxic solvents and minimize waste generation, addressing key principles of green chemistry [12]. As described in the literature, "Solventless reaction methodology avoids the use of hazardous and toxic solvents and minimizes generation of waste, thereby addressing some of the principles of green chemistry" [12].

Photoorganocatalytic methods have also been developed for the sustainable synthesis of compounds that can be converted to 1,3-diphenylpropane [27]. These approaches utilize light energy to drive chemical transformations, often under mild conditions and with high efficiency [27]. For instance, the photoorganocatalytic synthesis of acetals from aldehydes, including 3-phenylpropanal derivatives, has been reported with excellent yields [27].

Table 3: Green Chemistry Approaches for 1,3-Diphenylpropane Synthesis

| Method | Key Features | Reaction Conditions | Yield (%) | Environmental Benefits |

|---|---|---|---|---|

| Transition-metal-free radical coupling | t-BuONa as dual-role reagent | Inert atmosphere | 60-95 | Eliminates transition metals |

| Solventless aldol condensation | No solvent required | Room temperature | 75-85 | Eliminates hazardous solvents |

| Photoorganocatalytic synthesis | Light-driven reactions | Ambient conditions | 82-97 | Low energy consumption |

| Recyclable catalysts | Polymer-supported organocatalysts | Mild conditions | 70-85 | Reduced catalyst waste |

| Water-mediated reactions | Water as reaction medium | 25-80°C | 55-75 | Eliminates organic solvents |

The use of recyclable catalysts represents another important green chemistry approach for 1,3-diphenylpropane synthesis [36]. These catalysts can be recovered and reused multiple times, reducing waste generation and improving the overall sustainability of the synthetic process [36]. For example, polymer-supported organocatalysts have shown remarkable stability under reaction conditions and offer excellent recyclability and reusability [36] [41].

Water-mediated reactions have also been explored as environmentally friendly alternatives for the synthesis of 1,3-diphenylpropane precursors [5]. These approaches use water as a reaction medium, eliminating or reducing the need for organic solvents and thereby addressing a key principle of green chemistry [5]. The unique properties of water, including its high heat capacity and ability to accelerate certain reactions through hydrophobic effects, make it an attractive medium for sustainable synthesis [5].

Stereoselective Synthesis

The stereoselective synthesis of 1,3-diphenylpropane and its derivatives represents an advanced area of research, focusing on the controlled creation of specific stereoisomers with defined three-dimensional structures [15] [32]. These approaches are particularly valuable for applications requiring stereochemically pure compounds [32].

Asymmetric Synthetic Methodologies

Asymmetric synthetic methodologies for 1,3-diphenylpropane aim to selectively produce one enantiomer or diastereomer over others, typically through the use of chiral catalysts, auxiliaries, or starting materials [15] [32]. These approaches leverage the principles of stereochemical control to achieve high levels of enantioselectivity and diastereoselectivity [29].

One significant asymmetric approach involves the stereoselective hydrogenation of dibenzoylmethane using chiral ruthenium catalysts [32]. As reported in the literature, "Highly stereoselective hydrogenation of dibenzoylmethane in the presence of [RuCl₂{(R)-biphemp}] [biphemp = 2,2′-bis(diphenylphosphino)-6,6′-dimethyl-1,1′-biphenyl], in ethanol-dichloromethane, gives enantiomerically pure (−)-1,3-diphenylpropane-1,3-diol (2) (70% yield)" [32]. This method provides access to stereochemically pure 1,3-diphenylpropane derivatives with defined absolute configurations [32].

Chiral transition metal complexes have been extensively studied for the asymmetric synthesis of 1,3-diphenylpropane derivatives [22]. These complexes typically contain chiral ligands that create an asymmetric environment around the metal center, facilitating stereoselective transformations [22]. For instance, rhodium complexes with chiral diphosphine ligands have been employed for the enantioselective synthesis of compounds that can be converted to 1,3-diphenylpropane derivatives [22].

The use of chiral auxiliaries represents another important asymmetric approach for 1,3-diphenylpropane synthesis [31]. These auxiliaries are temporarily attached to the substrate to control the stereochemical outcome of subsequent transformations, and are then removed to yield the desired stereochemically pure product [31]. Various chiral auxiliaries, including those derived from amino acids and carbohydrates, have been employed for this purpose [31].

Table 4: Asymmetric Synthetic Methodologies for 1,3-Diphenylpropane Derivatives

| Method | Chiral Inducer | Substrate | Product | ee/de (%) | Yield (%) |

|---|---|---|---|---|---|

| Hydrogenation | [RuCl₂{(R)-biphemp}] | Dibenzoylmethane | (−)-1,3-Diphenylpropane-1,3-diol | >99 | 70 |

| Aldol condensation | Chiral phosphoric acid | o-Hydroxy benzhydryl alcohols | Chiral chromans | 78-96 | 55-87 |

| Michael addition | Cinchona derivatives | Nitrostyrenes | Chiral Michael adducts | 92-96 | 60-85 |

| Hiyama coupling | Chiral vinyldisiloxane | Benzylic bromide | Chiral diphenylpropane | >95 | 14 |

| Absolute asymmetric synthesis | Circularly polarized light | Diarylolefins | Helicenes | Variable | Variable |

A particularly innovative approach for the asymmetric synthesis of 1,3-diphenylpropane derivatives involves the use of a key sp²-sp³ Hiyama coupling between a vinyldisiloxane and a benzylic bromide [8]. As described in research on the synthesis of bussealin E, "The synthesis of the diphenylpropane featured a key sp²-sp³ Hiyama coupling between a vinyldisiloxane and a benzylic bromide" [8]. This method allows for the controlled formation of stereogenic centers in the diphenylpropane backbone [8].

Absolute asymmetric synthesis methods, which create enantiomeric excess without using chiral catalysts or auxiliaries, have also been explored for compounds related to 1,3-diphenylpropane [30]. These approaches typically rely on physical asymmetric induction, such as circularly polarized light or high magnetic fields [30]. While these methods often result in modest enantiomeric excesses, they provide valuable insights into the fundamental principles of asymmetric synthesis [30].

Proline-Mediated Synthetic Pathways

Proline-mediated synthetic pathways represent a significant advancement in the stereoselective synthesis of 1,3-diphenylpropane derivatives, leveraging the unique catalytic properties of proline and its derivatives [34] [37]. Proline, a naturally occurring amino acid with a rigid structure, serves as an effective organocatalyst for various asymmetric transformations [34].

The use of proline in organocatalysis is often considered the starting point for the field of organocatalysis, with numerous applications in the synthesis of stereochemically complex molecules [34]. As noted in the literature, "Proline organocatalysis is the use of proline as an organocatalyst in organic chemistry. This theme is often considered the starting point for the area of organocatalysis, even though early discoveries went unappreciated" [34].

One significant proline-mediated pathway for the synthesis of 1,3-diphenylpropane derivatives involves asymmetric aldol reactions [34] [41]. In these transformations, proline catalyzes the stereoselective addition of a carbonyl compound to another carbonyl compound, forming β-hydroxy carbonyl products that can be further transformed to obtain 1,3-diphenylpropane derivatives [34] [41]. The mechanism typically involves the formation of an enamine intermediate, which undergoes stereoselective addition to the electrophilic carbonyl compound [34].

Proline-derived catalysts have been developed to enhance the efficiency and selectivity of these transformations [35] [37]. For instance, N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide ("Hua Cat") and N-(carboxy-p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide ("Hua Cat-II") have shown excellent performance in catalyzing highly enantioselective and diastereoselective carbon-carbon bond-forming reactions [37]. These catalysts are particularly effective for constructing all-carbon quaternary stereocenters with high enantioselectivity and diastereoselectivity [37].

Table 5: Proline-Mediated Synthetic Pathways for 1,3-Diphenylpropane Derivatives

| Catalyst | Reaction Type | Substrate | Product | ee/de (%) | Yield (%) |

|---|---|---|---|---|---|

| L-Proline | Aldol | Benzaldehyde & acetone | β-Hydroxy ketone | 60-90 | 55-75 |

| "Hua Cat" | Mannich | Imines & ketones | β-Amino ketones | 85-95 | 60-85 |

| Proline sulfonamide | Michael | Nitrostyrenes & ketones | γ-Nitro ketones | 80-95 | 65-90 |

| Polymer-supported proline | Aldol | Aromatic aldehydes & ketones | β-Hydroxy ketones | 75-90 | 70-85 |

| Proline-valinol thioamide | Aldol | Benzaldehyde derivatives | β-Hydroxy ketones | 85-98 | 60-80 |

The development of polymer-supported proline catalysts represents another significant advancement in proline-mediated synthesis [36] [41]. These catalysts combine the stereoselectivity of proline with the practical advantages of heterogeneous catalysis, including easy recovery and reuse [41]. As described in the literature, "The use of polymer-supported organocatalysts exhibited remarkable stability under the reaction conditions and offered the best results, particularly in terms of its recyclability and reusability" [41].

Proline-mediated Michael additions provide another valuable route to 1,3-diphenylpropane derivatives [34] [37]. In these reactions, proline catalyzes the stereoselective addition of a nucleophile to an α,β-unsaturated carbonyl compound, forming products with defined stereochemistry that can be further transformed to obtain 1,3-diphenylpropane derivatives [34] [37]. The mechanism typically involves the formation of an iminium ion intermediate, which undergoes stereoselective addition by the nucleophile [34].

Recent advances in proline-mediated synthesis have focused on developing more efficient and selective catalysts through structural modifications [35] [37]. For example, the incorporation of additional functional groups, such as hydrogen bond donors or acceptors, can enhance the stereoselectivity of the catalyst by providing additional points of interaction with the substrate [35] [37]. These modified catalysts offer improved performance in the synthesis of stereochemically complex 1,3-diphenylpropane derivatives [35] [37].

Free Radical Scavenging Mechanisms

The free radical scavenging properties of 1,3-diphenylpropane derivatives have been extensively characterized through pulse radiolysis studies. The primary mechanism involves hydrogen abstraction from the active methylene group of the β-diketone moiety, generating carbon-centered radicals with characteristic absorption maxima [1] [2].

The hydroxyl radical (- OH) demonstrates exceptionally high reactivity with 1,3-diphenylpropane-1,3-dione, proceeding at diffusion-controlled rates with a bimolecular rate constant of 1.0 × 10¹⁰ M⁻¹s⁻¹ at pH 9 [1]. This reaction produces transient species with absorption maxima at 420 nm, corresponding to the carbon-centered radical formed by hydrogen abstraction from the methylenic group. The reaction mechanism involves initial formation of both an adduct species (λmax 340 nm) and a radical species (λmax 420 nm) simultaneously, followed by transformation of the adduct to the radical intermediate [1].

The azide radical (N3- ) exhibits selective reactivity with 1,3-diphenylpropane-1,3-dione, producing one-electron oxidized radical species with a bimolecular rate constant of 1.7 × 10⁹ M⁻¹s⁻¹ at pH 8 [1]. The resulting transient absorption spectrum shows a maximum at 410 nm with a shoulder at 310 nm, indicating formation of the same methylenic radical observed in hydroxyl radical reactions. The reaction demonstrates bleaching recovery at 360 nm over a 5 millisecond timeframe, suggesting formation of stable oxidation products [1].

Pulse Radiolysis Studies

Pulse radiolysis investigations have provided detailed mechanistic insights into the oxidation pathways of 1,3-diphenylpropane derivatives. The experimental parameters employed include electron pulse widths of 50-500 nanoseconds, doses of 16 Gray, and detection wavelengths spanning 250-800 nm with an optical path length of 1.0 cm [1].

The trichloromethylperoxyl radical (CCl3O2- ) represents a model peroxyl radical system for studying free radical interactions. This radical reacts with 1,3-diphenylpropane-1,3-dione at bimolecular rate constants on the order of 10⁹ M⁻¹s⁻¹, producing transient absorptions at 450 nm [1]. The spectral shift compared to aqueous systems results from changes in reaction medium polarity, specifically in propanol-2-ol/acetone/water mixtures.

The oxygen effect confirms the carbon-centered nature of the radical intermediates. Carbon-centered radicals react rapidly with molecular oxygen to form corresponding peroxyl radicals, and the observed enhancement in decay rates upon oxygen addition substantiates the proposed methylenic radical mechanism [1].

Pyrolysis Reactions

Thermal Decomposition Mechanisms

The thermal decomposition of 1,3-diphenylpropane proceeds through free radical chain mechanisms over the temperature range of 300-400°C [3] [4]. The primary decomposition pathway involves β-scission reactions that produce toluene and styrene as the major products, with minor formation of bibenzyl and other coupling products [3] [5].

The radical chain mechanism consists of three distinct phases: initiation, propagation, and termination. Chain initiation occurs through homolytic cleavage of the central carbon-carbon bond, generating benzyl-type radicals. The activation energy for initiation ranges from 200-250 kJ/mol, corresponding to the energy required for bond dissociation [3] [5].

Chain propagation involves hydrogen abstraction reactions with rate constants of 10⁶-10⁸ M⁻¹s⁻¹ and activation energies of 40-80 kJ/mol. The propagation steps include hydrogen transfer from the substrate to radical intermediates, followed by β-scission to generate styrene and toluene [3] [5].

Chain termination occurs through radical-radical coupling reactions with rate constants of 10⁹-10¹⁰ M⁻¹s⁻¹ and minimal activation energies of 0-20 kJ/mol. The high rate constants reflect the diffusion-controlled nature of radical termination processes [3] [5].

Surface-Attached Pyrolysis Studies

Surface-immobilized 1,3-diphenylpropane studies have revealed significant effects of restricted diffusion on reaction mechanisms and product distributions [3] [6]. The compound is covalently attached to silica surfaces through condensation of p-(3-phenylpropyl)phenol with surface hydroxyl groups, creating silyl aryl ether linkages [3] [6].

Thermolysis of surface-attached 1,3-diphenylpropane at 345-400°C proceeds through parallel free radical chain pathways with rates highly sensitive to surface coverage. Surface coverages ranging from 0.132-0.586 mmol/g (corresponding to 0.43-1.97 molecules per nm²) demonstrate coverage-dependent reaction kinetics [3] [6].

The restricted diffusion environment produces regiospecific hydrogen transfer processes that favor formation of specific isomeric products. The proximity of surface-bound molecules and hydrogen abstracting radicals influences the regioselectivity of β-scission reactions, favoring formation of certain product pairs over others [3] [6].

Impact of Confinement on Reaction Kinetics

Pore confinement studies using mesoporous silicas (SBA-15 and MCM-41) have demonstrated significant effects on pyrolysis kinetics and product selectivity [7] [8]. The pore size dependence of reaction rates results from steric congestion effects that become magnified at smaller pore sizes (1.7-5.6 nm) [7] [8].

Maximum surface densities of 1,3-diphenylpropane molecules grafted to mesoporous silicas are lower than those achieved on non-porous silica surfaces, reflecting steric constraints within the pore structure [7] [8]. The confinement effects lead to enhanced encounter frequencies for bimolecular reaction steps and altered accessibility for hydrogen transfer reactions [7] [8].

Pore surface curvature influences the selectivity of hydrogen transfer steps, creating geometric constraints that affect the preferred reaction pathways. The enhanced rates observed under confinement conditions result from increased local concentrations of reactive species within the restricted pore volume [7] [8].

Migratory Insertion Reactions

Mechanistic Insights at Pd(II) Centers

Migratory insertion reactions of 1,3-diphenylpropane derivatives at palladium(II) centers have been extensively studied using 1,3-bis(diphenylphosphino)propane (dppp) ligand systems [9] [10]. These reactions represent fundamental organometallic transformations relevant to catalytic processes including ethylene-carbon monoxide copolymerization [9].

The mechanistic pathway involves initial coordination of the substrate to the palladium center, followed by migratory insertion into the palladium-carbon bond. The reaction proceeds through a four-coordinate transition state with concerted bond formation and breaking [9] [10].

For (dppp)Pd(C₂H₄)(CH₃) complexes, the migratory insertion of ethylene demonstrates activation parameters of ΔG‡ = 16.6 kcal/mol at -45.6°C, ΔH‡ = 15.2 kcal/mol, and ΔS‡ = -6.2 eu [9]. The negative entropy of activation indicates an associative mechanism with increased order in the transition state [9].

For (dppp)Pd(CO)(CH₃) complexes, carbon monoxide insertion proceeds with lower activation barriers: ΔG‡ = 14.8 kcal/mol at -81.7°C, ΔH‡ = 14.8 kcal/mol, and ΔS‡ = 0.1 eu [9]. The near-zero entropy of activation suggests a more balanced transition state structure [9].

Kinetic Parameters and Activation Energies

The kinetic parameters for migratory insertion reactions demonstrate systematic trends based on the nature of the migrating group and the alkyl substituent on palladium. Ethylene insertion reactions show activation free energies ranging from 16.3-16.6 kcal/mol, while carbon monoxide insertions exhibit lower barriers of 13.4-14.8 kcal/mol [9].

The alkyl group size affects the activation parameters, with ethyl-substituted complexes showing slightly different values compared to methyl analogs. For (dppp)Pd(C₂H₄)(C₂H₅), the activation parameters are ΔG‡ = 16.3 kcal/mol at -33.7°C, ΔH‡ = 15.9 kcal/mol, and ΔS‡ = -1.6 eu [9].

The relative binding affinities of carbon monoxide and ethylene to palladium(II) centers, combined with the relative rates of migratory insertion, indicate that sequential ethylene insertions occur only once in approximately 10⁵ turnovers, supporting the high fidelity of alternating copolymerization processes [9].

Radical Chain Reactions

Chain Initiation and Propagation Mechanics

The radical chain reactions of 1,3-diphenylpropane involve three distinct mechanistic phases with characteristic rate constants and activation energies. Chain initiation represents the rate-determining step with rate constants of 10⁻⁴-10⁻⁶ s⁻¹ and activation energies of 200-250 kJ/mol [11] [12].

The initiation process involves homolytic cleavage of carbon-carbon bonds to generate benzyl-type radicals. The high activation energy reflects the strength of the carbon-carbon bonds being cleaved and the energy required to form radical intermediates [11] [12].

Chain propagation proceeds through hydrogen abstraction reactions with rate constants of 10⁶-10⁸ M⁻¹s⁻¹ and activation energies of 40-80 kJ/mol. The propagation steps include hydrogen transfer from substrate molecules to radical intermediates, followed by β-scission reactions to form products [11] [12].

The chain length of radical reactions depends on the relative rates of propagation and termination processes. Under typical reaction conditions, chain lengths can exceed 100 propagation steps per initiation event, making these reactions highly efficient for substrate conversion [11] [12].

Diffusion-Controlled Radical Processes

Diffusion-controlled radical processes play a crucial role in determining the overall reaction kinetics and product distributions. Chain termination occurs through radical-radical coupling with rate constants of 10⁹-10¹⁰ M⁻¹s⁻¹, approaching the diffusion limit in solution [11] [12].

The diffusion-controlled nature of radical termination results from the high reactivity of radical species and the statistical nature of radical encounters in solution. The activation energies for termination are typically 0-20 kJ/mol, reflecting the minimal energy barrier for radical coupling [11] [12].

Hydrogen abstraction reactions from 1,3-diphenylpropane by tert-butoxyl radicals proceed with rate constants of 1.1 × 10⁶ M⁻¹s⁻¹, comparable to ethylbenzene and other benzylic systems [13]. This rate constant reflects the reactivity of the benzylic hydrogen atoms in the substrate [13].

Physical Description

XLogP3

Melting Point

UNII

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard